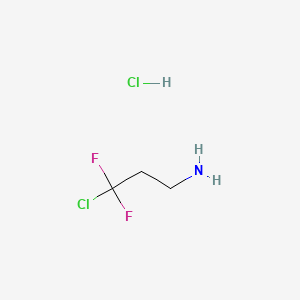![molecular formula C9H9F3S B13578276 2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)
2-[3-(Trifluoromethyl)phenyl]ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(trifluoromethyl)phenyl]ethane-1-thiol is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1-thiol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds using trifluoromethyl radicals generated from reagents such as CF₃SO₂Cl under photoredox catalysis . The reaction conditions often involve the use of visible light and photoredox catalysts like [Ru(bpy)₃]²⁺ or Ir(ppy)₃ .
Industrial Production Methods
Industrial production of 2-[3-(trifluoromethyl)phenyl]ethane-1-thiol may involve large-scale photoredox catalysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust and scalable catalysts, along with optimized reaction conditions, is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(trifluoromethyl)phenyl]ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Substituted aromatic compounds with modified functional groups.
Applications De Recherche Scientifique
2-[3-(trifluoromethyl)phenyl]ethane-1-thiol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[3-(trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(trifluoromethyl)phenyl]ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-[3-(trifluoromethyl)phenyl]ethanamine: Contains an amine group instead of a thiol group.
2-[3-(trifluoromethyl)phenyl]ethanoic acid: Features a carboxylic acid group instead of a thiol group.
Uniqueness
2-[3-(trifluoromethyl)phenyl]ethane-1-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H9F3S |
|---|---|
Poids moléculaire |
206.23 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)phenyl]ethanethiol |
InChI |
InChI=1S/C9H9F3S/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6,13H,4-5H2 |
Clé InChI |
VDMMETQVBNGXGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


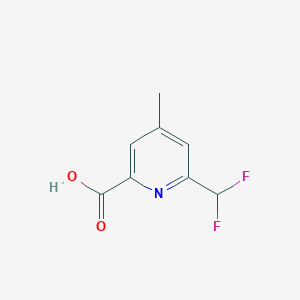

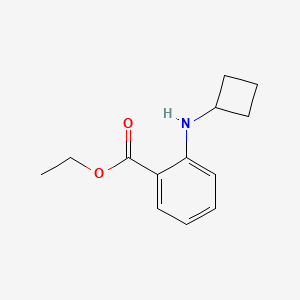


![2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)
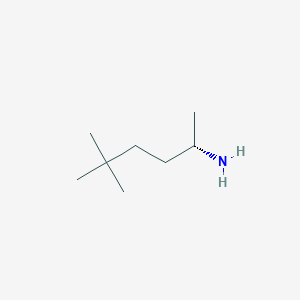
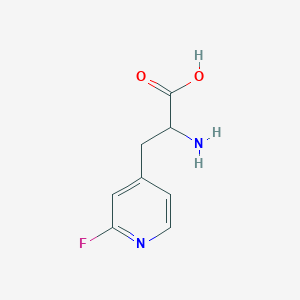
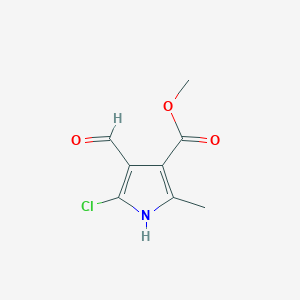
![2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13578271.png)
